![molecular formula C13H14N4OS B2386399 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 728001-63-6](/img/structure/B2386399.png)

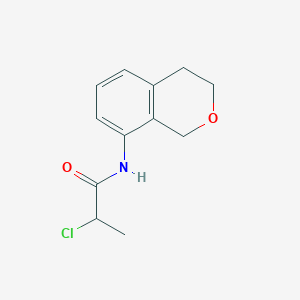

8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

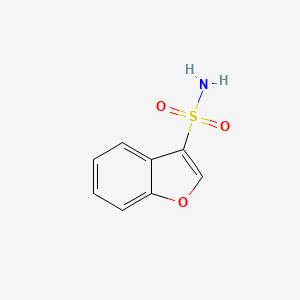

“8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is a heterocyclic compound. It belongs to the class of 1,5-naphthyridines, which are significant in the field of medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

The synthesis of 1,5-naphthyridines, the class to which our compound belongs, has been extensively studied. Various strategies have been developed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis

The molecular structure of “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is complex, as it is a heterocyclic compound. It contains multiple rings, including a naphthyridine ring and an ethanothieno ring.Chemical Reactions Analysis

The chemical reactions involving 1,5-naphthyridines are diverse. They can undergo reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical And Chemical Properties Analysis

The molecular formula of “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is C13H14N4OS, and its molecular weight is 274.34.科学的研究の応用

Chemosensor Properties

The compound “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is related to the 5-amino-3,4-dihydro-2h-1,2,4-triazole-3-thiones, which have been studied for their chemosensor properties . These compounds have shown chemosensor activity relative to a cation series .

Medical Applications

Derivatives of 1,2,4-triazole, which is structurally similar to the compound , have found common use in medicine . They have been used in the development of various drugs due to their diverse biological activities .

Corrosion Inhibitors

1,2,4-triazole derivatives have also been used as efficient corrosion inhibitors . They can prevent or slow down the corrosion process, making them useful in industries such as oil and gas, water treatment, and manufacturing .

Catalysts

These compounds have been used as catalysts in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction .

Ligands

1,2,4-triazole derivatives have been used as ligands . A ligand is an ion or molecule that binds to a central atom to form a coordination complex .

Synthesis of Other Compounds

The compound “5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide” is related to the 5-amino-7-aryl-7,8-dihydro- [1,2,4] triazolo [4,3-a]-pyrimidine-6-carbonitriles, which have been synthesized in a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes . This method has advantages such as short reaction times, good yields, high selectivity, and operational simplicity .

将来の方向性

The future directions for research on “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” and similar compounds could involve further exploration of their synthesis, reactivity, and biological activity. Given the significance of 1,5-naphthyridines in medicinal chemistry, these compounds may have potential applications in the development of new therapeutic agents .

特性

IUPAC Name |

5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c14-9-7-5-8-10(6-1-3-17(8)4-2-6)16-13(7)19-11(9)12(15)18/h5-6H,1-4,14H2,(H2,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGSOFAMMHJFSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2386326.png)

![1-[(2-Chlorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2386328.png)

![(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2386331.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2386337.png)

![N-(1-cyanocyclohexyl)-2-{[1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2386338.png)

![2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide](/img/structure/B2386339.png)